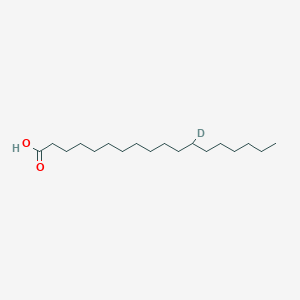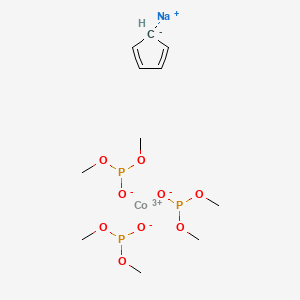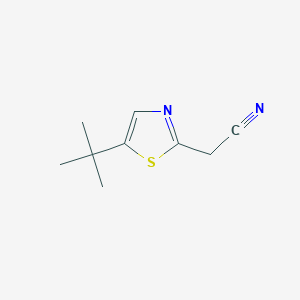
2-(5-tert-ブチル-1,3-チアゾール-2-イル)アセトニトリル
概要
説明
“2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1803610-05-0 . It has a molecular weight of 180.27 and its IUPAC name is 2-(5-(tert-butyl)thiazol-2-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile” is 1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 .Physical and Chemical Properties Analysis
“2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile” is a liquid at room temperature . It should be stored at a temperature of 4°C .科学的研究の応用
製薬用途
チアゾール誘導体は、2-(5-tert-ブチル-1,3-チアゾール-2-イル)アセトニトリルなど、幅広い製薬用途で知られています。 これらは、抗菌剤、抗レトロウイルス剤、抗真菌剤、抗がん剤、抗糖尿病剤、抗炎症剤、抗アルツハイマー剤、降圧剤、抗酸化剤、および肝保護剤を含むさまざまな生物学的活性を示します 。これらの化合物は、ビタミンB1やペニシリンなどの天然産物にも見られ、創薬における重要性を強調しています。
農薬開発
チアゾールは、植物保護と生育調節における有効性から、農薬における重要な骨格として機能します。 チアゾールの構造的特徴は、抗真菌剤および殺虫剤活性を持つ新しい分子を開発するために利用され、農業生産性の向上に不可欠です .
産業用途
産業分野では、チアゾール誘導体は、写真感光剤、ゴム加硫促進剤、および腐食防止剤として利用されます。 問題の特定の化合物は、さまざまな環境における金属の腐食を抑制するために使用され、工業用材料の寿命を延ばす可能性があります .
材料科学
チアゾール化合物は、液晶、センサー、日焼け止め、触媒、染料、顔料、および発色団などの材料の合成に不可欠です。 それらの独特の化学的特性により、所望の光学的および電子的な特性を持つ高度な材料を作成できます .
有機合成
アセトニトリル誘導体は、有機合成において溶媒および中間体として広く使用されています。これらは、複素環式化合物、四置換オレフィン、およびアミド化プロセスの合成において重要な役割を果たします。 問題の化合物は、その官能基の反応性により、さまざまな有機反応における構成要素として使用できます .
抗腫瘍研究
チアゾール誘導体は、抗腫瘍研究で有望な結果を示しています。チアゾール部分を含む化合物は、HeLa細胞などの癌細胞の増殖を阻害する能力について合成および評価されています。 これは、癌治療薬および治療法における潜在的な用途を示唆しています .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
将来の方向性
作用機序
Target of Action
It has been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that it may interact with targets involved in pain and inflammation pathways.
Mode of Action
It has been suggested that the compound could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Given its observed analgesic and anti-inflammatory activities , it can be inferred that it may influence pathways related to pain and inflammation.
Result of Action
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile has been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, it has shown potent growth inhibition properties against certain human cancer cell lines .
生化学分析
Biochemical Properties
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it reactive in various biochemical pathways . The compound has been shown to interact with enzymes involved in metabolic processes, potentially inhibiting or activating them depending on the context of the reaction .
Cellular Effects
The effects of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of cancer cells, indicating its potential as an antitumor agent . It can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s thiazole ring allows it to form stable complexes with metal ions, which can inhibit or activate enzyme functions . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic homeostasis . Its interactions with metabolic enzymes can lead to changes in the levels of key metabolites, impacting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with enzymes, proteins, and other biomolecules, thereby modulating its overall biochemical effects .
特性
IUPAC Name |
2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRHKNGJZWWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248196 | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-05-0 | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




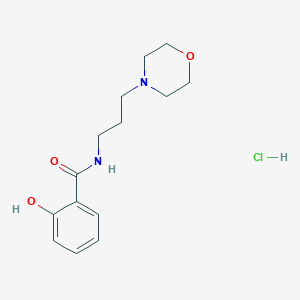
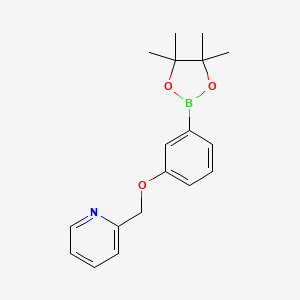
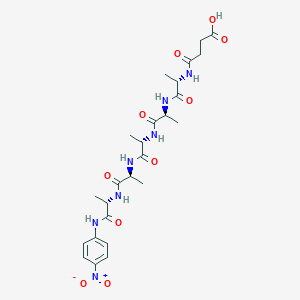
![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)
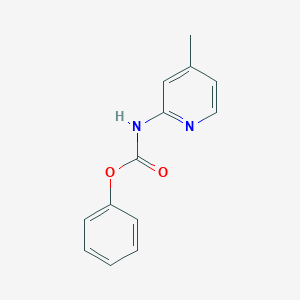

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)
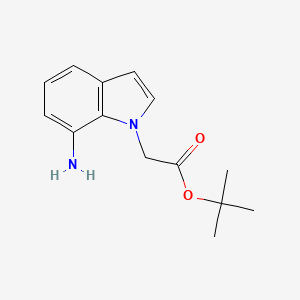

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)
